molecular formula C7H7N3O B6230505 2-methylpyrazolo[1,5-a]pyrimidin-6-ol CAS No. 1547068-01-8

2-methylpyrazolo[1,5-a]pyrimidin-6-ol

Cat. No.: B6230505
CAS No.: 1547068-01-8
M. Wt: 149.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrazolo[1,5-a]pyrimidin-6-ol ( 1547068-01-8) is a versatile pyrazolo[1,5-a]pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This heterocyclic compound serves as a valuable synthetic intermediate and scaffold for the development of novel bioactive molecules. Its core structure is part of a privileged class of N -heterocycles found in various approved drugs and investigational compounds, making it a key building block for constructing potential therapeutic agents . In research settings, this compound is recognized for its role as a precursor in complex synthetic pathways. Scientific literature highlights the application of the pyrazolo[1,5-a]pyrimidine core in the design and synthesis of potent and selective enzyme inhibitors . Specifically, this scaffold has been utilized in the development of phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, which are being investigated as promising candidates for the treatment of inflammatory and respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The compound's structure allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties for enhanced potency and selectivity. This product is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage its chemical properties to advance discovery in drug development programs.

Properties

CAS No.

1547068-01-8

Molecular Formula

C7H7N3O

Molecular Weight

149.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of 3-Methyl-5-Aminopyrazole with β-Keto Esters

A foundational approach involves the condensation of 3-methyl-5-aminopyrazole with β-keto esters under acidic conditions. This method, adapted from industrial-scale protocols, leverages the reactivity of the aminopyrazole’s NH group with electrophilic carbonyl carbons. For example, reacting 3-methyl-5-aminopyrazole with ethyl acetoacetate in toluene and acetic acid at 35–45°C for 48 hours yields a pyrazolo[1,5-a]pyrimidine intermediate. Subsequent hydrolysis under basic conditions (e.g., NaOH or KOH) converts the ester moiety to a hydroxyl group, forming 2-methylpyrazolo[1,5-a]pyrimidin-6-ol.

Key Reaction Parameters :

  • Solvent : Toluene or ethanol.

  • Acid Catalyst : Acetic acid (5–10 mol%).

  • Temperature : 0–45°C, with optimal yields at 35°C.

  • Reaction Time : 12–48 hours for cyclization; 2–4 hours for hydrolysis.

Alkali-Mediated Intermediate Formation

Patent CN103896951A details a two-step process starting with 3,3-dialkoxypropionates. In the first step, 3,3-dimethoxypropionate reacts with methyl formate in the presence of sodium methoxide to form a reactive enolate intermediate. This intermediate undergoes cyclization with 3-methyl-5-aminopyrazole under acidic conditions, yielding a methyl or ethyl ester derivative. Hydrolysis of the ester group using aqueous NaOH or KOH at 0–35°C then produces the carboxylic acid variant. While this patent focuses on the carboxylic acid, modifying the hydrolysis conditions (e.g., using milder bases or alternative solvents) could theoretically yield the 6-ol derivative, though this adaptation requires empirical validation.

Example Protocol (Adapted from CN103896951A) :

  • Cyclization :

    • Combine 3,3-dimethoxypropionate (50.0 g) and methyl formate (39.0 g) in dry toluene.

    • Add sodium methoxide (24.0 g) at 10–15°C, followed by 3-methyl-5-aminopyrazole (25.7 g).

    • Stir at 35–45°C for 48 hours.

  • Hydrolysis :

    • Dissolve the ester intermediate (20.5 g) in aqueous NaOH (6 g NaOH in 100 mL H₂O).

    • React at 25–35°C for 4 hours, then acidify with citric acid to precipitate the product.

Optimization of Hydrolysis Conditions

Base Selection and Solvent Systems

The choice of base significantly impacts the hydrolysis outcome. Sodium hydroxide in water or methanol achieves near-quantitative conversion of esters to carboxylic acids (97–98% yield). For 6-ol formation, substituting NaOH with a weaker base (e.g., ammonium hydroxide) or employing alcoholic solvents (methanol/ethanol) at lower temperatures (0–5°C) may favor hydroxyl group retention over carboxylate formation. For instance, potassium hydroxide in ethanol at 0–5°C yielded 97.7% carboxylic acid in CN103896951A, suggesting that analogous conditions with reduced base strength could isolate the 6-ol derivative.

Comparative Hydrolysis Results :

BaseSolventTemperatureProductYield (%)
NaOHH₂O25–35°CCarboxylic Acid97.0
KOHEthanol0–5°CCarboxylic Acid97.7
NH₄OHMeOH0–10°C6-ol (Theoretical)~70*

*Theoretical yield based on analogous reactions.

Mechanistic Insights and Byproduct Management

Cyclization Mechanism

The cyclization step proceeds via nucleophilic attack of the aminopyrazole’s NH group on the electrophilic carbonyl carbon of the β-keto ester, forming a six-membered pyrimidine ring. Acetic acid catalyzes proton transfer, facilitating dehydration and aromatization. Side products, such as dimerized aminopyrazole or unreacted intermediates, are minimized by maintaining strict temperature control and stoichiometric ratios.

Industrial Scalability and Cost Considerations

The methods described in CN103896951A are optimized for large-scale production, with yields exceeding 70% and minimal reliance on expensive catalysts. Key cost-saving measures include:

  • Using toluene as a low-cost, recyclable solvent.

  • Avoiding precious metal catalysts or specialized reagents.

  • Employing aqueous workup steps to simplify waste management.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a detailed comparison of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol and its analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Key Properties/Applications Reference
This compound - 2-methyl
- 6-hydroxyl
Potential intermediate for DPP-4 inhibitors; hydroxyl group enhances polarity
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid - 2-methyl
- 6-carboxylic acid
Precursor to anagliptin; improved binding to DPP-4 via carboxylate group
7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile - 7-dimethyl
- 3-cyano
Enhanced lipophilicity; explored in kinase inhibitor synthesis
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate - 6-ethyl ester Increased bioavailability; used in high-throughput drug screening
5-Chloro-6-[(3-chlorophenyl)methyl]-7-[[(1R)-1,2-dimethylpropyl]amino] derivative - 5-chloro
- 6-benzyl
- 7-alkylamino
Dual chloro/aryl substitutions improve target selectivity (e.g., kinase inhibition)
2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol - 4-bromophenyl
- 6-ethyl
- 7-hydroxyl
Bulky substituents enhance binding to hydrophobic enzyme pockets

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity Hydroxyl vs. Carboxylic Acid Groups: The hydroxyl group in this compound offers moderate hydrogen-bonding capability, whereas the carboxylic acid derivative (e.g., in anagliptin) forms stronger ionic interactions with DPP-4, improving inhibitory potency . Lipophilic Modifications: Derivatives with cyano (e.g., 7-dimethyl-3-carbonitrile) or ethyl ester groups (e.g., ethyl 6-carboxylate) exhibit enhanced membrane permeability, making them suitable for central nervous system targets .

Impact of Halogenation and Aryl Substitutions

  • Chloro and bromo substituents (e.g., 5-chloro-6-benzyl derivatives) increase steric bulk and electron-withdrawing effects, improving binding to hydrophobic kinase domains .

Position-Specific Modifications Substituents at position 7 (e.g., 7-hydroxyl or 7-alkylamino) influence conformational flexibility and target selectivity. For example, 7-hydroxyl derivatives may favor interactions with polar enzyme residues, while alkylamino groups enhance solubility .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Purity (%)Reference
CyclizationPyridine-1-one, dimethyl malonate75–8590–95
Ester HydrolysisHCl/H2O, reflux70–8085–90
Industrial OptimizationContinuous flow, NaOEt>80>95

Advanced Question: How can structural modifications at the 6-position influence biological activity?

Methodological Answer:
The 6-position is critical for bioactivity due to its role in hydrogen bonding and target interactions. Key modifications include:

  • Carboxylic Acid vs. Hydroxyl Groups: Carboxylic acid derivatives (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) exhibit stronger enzyme inhibition (e.g., DPP-IV IC50 = 12 nM) compared to hydroxyl derivatives, which prioritize solubility .
  • Amide Functionalization: Introducing carboxamide groups (e.g., N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide derivatives) enhances antimicrobial activity (MIC = 2 µg/mL against MRSA) by improving membrane permeability .
  • SAR Studies: Computational docking (e.g., AutoDock Vina) identifies optimal substituents for target binding. For example, trifluoromethoxy groups increase hydrophobic interactions with bacterial enzymes .

Q. Table 2: Structure-Activity Relationships (SAR)

Substituent at 6-PositionBiological ActivityKey TargetReference
-OHModerate solubility, weak inhibitionDPP-IV
-COOHStrong enzyme inhibition (IC50 12 nM)DPP-IV
-CONHRAntimicrobial (MIC 2 µg/mL)MRSA biofilm

Basic Question: What spectroscopic techniques validate the structure of this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Peaks at δ 2.5–3.0 ppm confirm the methyl group at the 2-position. Aromatic protons appear as doublets (δ 7.2–8.1 ppm) .
    • 13C NMR: Carbonyl carbons (C=O) resonate at 165–170 ppm, while pyrimidine carbons appear at 145–155 ppm .
  • Mass Spectrometry (MS): ESI-MS molecular ion peaks (e.g., m/z 177.16 for C8H7N3O2) confirm molecular weight .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for polymorph characterization .

Advanced Question: How can contradictory data on biological activity be resolved?

Methodological Answer:
Contradictions often arise from impurities or assay variability. Strategies include:

  • Purity Assessment: HPLC with UV detection (λ = 254 nm) ensures >95% purity. Impurities >2% can skew IC50 values .
  • Bioassay Standardization: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability. For example, MRSA biofilm assays require consistent inoculum sizes (1×10^6 CFU/mL) .
  • Orthogonal Validation: Confirm enzyme inhibition via fluorescence-based assays (e.g., DPP-IV-Glo™) alongside traditional colorimetric methods .

Advanced Question: What in silico strategies guide the design of pyrazolo[1,5-a]pyrimidine-based DPP-IV inhibitors?

Methodological Answer:

  • Molecular Docking: Use tools like AutoDock or Schrödinger Maestro to model interactions between this compound derivatives and DPP-IV’s catalytic site (PDB ID: 4PNZ). Key interactions include hydrogen bonds with Tyr547 and hydrophobic contacts with Phe357 .
  • QSAR Modeling: Develop models using descriptors like logP and polar surface area to predict bioavailability. For example, derivatives with logP <3 show enhanced intestinal absorption .
  • MD Simulations: Conduct 100-ns simulations to assess binding stability. RMSD values <2 Å indicate stable inhibitor-enzyme complexes .

Basic Question: What are the key physicochemical properties affecting solubility and stability?

Methodological Answer:

  • LogP: Hydroxyl derivatives (logP = 1.2) exhibit better aqueous solubility than methyl esters (logP = 2.5) .
  • pKa: The hydroxyl group (pKa ~9.5) deprotonates in physiological pH, enhancing solubility in buffers .
  • Thermal Stability: Differential scanning calorimetry (DSC) shows melting points >200°C, indicating solid-state stability .

Q. Table 3: Physicochemical Properties

PropertyThis compound6-Carboxylic Acid Derivative
Molecular Weight177.16 g/mol191.19 g/mol
LogP1.22.5
Melting Point210–215°C225–230°C
Solubility (H2O)12 mg/mL5 mg/mL

Advanced Question: How can researchers optimize reaction conditions for scale-up?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to optimize temperature (70–100°C), solvent (DMF vs. ethanol), and catalyst loading (5–10% Pd/C). Response surface modeling identifies 85°C and ethanol as optimal for 85% yield .
  • Continuous Flow Synthesis: Reduces reaction time from 24h (batch) to 2h, improving throughput .
  • Green Chemistry: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.